molecular formula C18H19FN4O2 B6623319 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide

Cat. No. B6623319
M. Wt: 342.4 g/mol
InChI Key: MYYPTXRPGPPSPL-UHFFFAOYSA-N
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Description

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields due to its unique properties.

Mechanism of Action

The mechanism of action of 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide involves the inhibition of certain enzymes. This compound has been found to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 beta (GSK-3β). The inhibition of these enzymes can lead to various physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide have been studied extensively. This compound has been found to exhibit potent anti-inflammatory and anti-diabetic activity. Additionally, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a potential candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the full extent of its anti-inflammatory, anti-diabetic, and neuroprotective effects. Further research is also needed to determine the potential toxicity of this compound and its effects on various biological systems.
In conclusion, 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide is a chemical compound that has significant potential in various fields of scientific research. Its unique properties make it a potential candidate for the development of new drugs, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 5-propan-2-yl-1,2,4-oxadiazol-3-amine in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with cyclopentylmagnesium bromide and cyanogen bromide to obtain the final product.

Scientific Research Applications

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-11(2)16-21-17(23-25-16)18(7-3-4-8-18)22-15(24)12-5-6-14(19)13(9-12)10-20/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYPTXRPGPPSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2(CCCC2)NC(=O)C3=CC(=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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